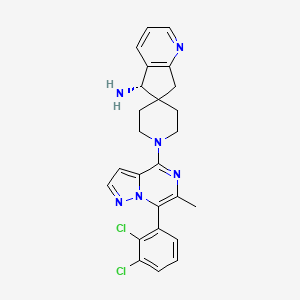
RIP1 kinase inhibitor 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RIP1 kinase inhibitor 4 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in the programmed necrosis pathway. This pathway is involved in various diseases, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain malignancies . This compound is designed to inhibit the activity of RIPK1, thereby modulating inflammation and cell death processes.
準備方法
The synthesis of RIP1 kinase inhibitor 4 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. For example, one method involves the use of aryl, cycloalkyl, or heteroaryl groups, which are substituted with various functional groups such as halogens, alkyl, or hydroxyl groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
RIP1 kinase inhibitor 4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the inhibition of RIPK1 activity can lead to the formation of phosphorylated RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) .
科学的研究の応用
RIP1 kinase inhibitor 4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of programmed necrosis and inflammation. In biology, it is used to investigate the role of RIPK1 in cell death and survival pathways. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and certain cancers . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting RIPK1.
作用機序
The mechanism of action of RIP1 kinase inhibitor 4 involves binding to a hydrophobic pocket of RIPK1, located between the N- and C-terminus of the kinase domain. This binding locks RIPK1 in an inactive conformation, preventing its kinase activity. The inhibition of RIPK1 activity blocks the formation of the RIPK1-RIPK3-MLKL necrosome, thereby preventing necroptosis and reducing inflammation . The molecular targets and pathways involved include the tumor necrosis factor (TNF) signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
類似化合物との比較
RIP1 kinase inhibitor 4 is unique in its ability to selectively target RIPK1 and inhibit its activity. Similar compounds include Necrostatin-1, which also targets RIPK1 but has different binding properties and potency . Other similar compounds include GSK2982772 and GNE684, which are also RIPK1 inhibitors but have different chemical structures and pharmacokinetic profiles . The uniqueness of this compound lies in its specific binding to the hydrophobic pocket of RIPK1 and its ability to effectively inhibit necroptosis and inflammation.
特性
分子式 |
C23H23N5 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
5-[2-[3-(6-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)cyclopentyl]ethynyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H23N5/c24-23-25-13-17(14-26-23)7-6-16-8-10-20(12-16)28-15-19-9-11-21(22(19)27-28)18-4-2-1-3-5-18/h1-5,13-16,20-21H,8-12H2,(H2,24,25,26) |
InChIキー |
MPSUFDFPNVSUSO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC1C#CC2=CN=C(N=C2)N)N3C=C4CCC(C4=N3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


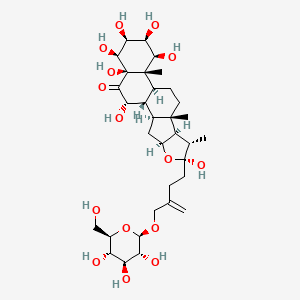
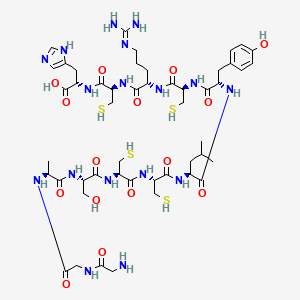
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)

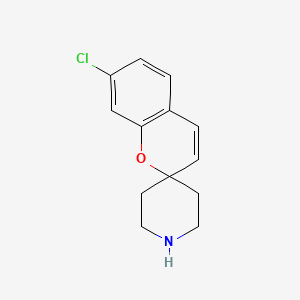
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
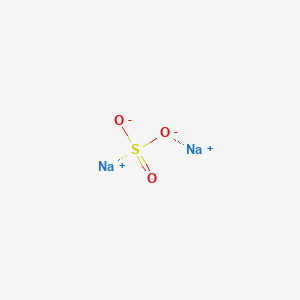
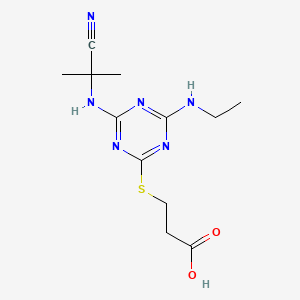
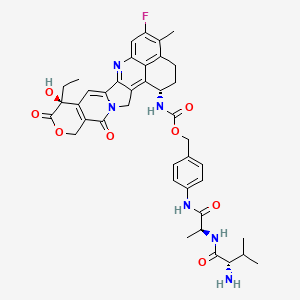
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] N-phenylcarbamate](/img/structure/B12384691.png)
methyl phosphate](/img/structure/B12384704.png)
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)
